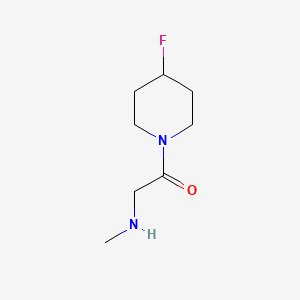
1-(4-Fluoropiperidin-1-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(4-Fluoropiperidin-1-yl)-2-(methylamino)ethan-1-one, also known as 4-FMP or 4-fluoromethylphenidate, is a synthetic stimulant drug of the piperidine class. It is an analog of methylphenidate (Ritalin) and is commonly used in research studies as a substitute for methylphenidate. 4-FMP is an effective stimulant and has effects similar to those of methylphenidate, but with a longer duration of action.
Applications De Recherche Scientifique
Stereoselective Synthesis
A study by M. Lall et al. (2012) describes the stereoselective synthesis of a key intermediate, utilized in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting multidrug-resistant pathogens causing respiratory tract infections. This research highlights the compound's role in developing efficient synthetic routes for pharmaceuticals (Lall et al., 2012).
Chemosensor Development
Research by G. Park et al. (2015) developed an "off–on fluorescence type" chemosensor for Zn2+ detection, showcasing the compound's application in environmental monitoring and biological assays. This sensor demonstrated remarkable fluorescence enhancement, indicating its potential for practical use in detecting metal ions in various samples (Park et al., 2015).
Fluorescent Probes for β-Amyloids
A novel fluorescent probe for β-amyloids, relevant for Alzheimer’s disease diagnosis, was synthesized by Huan-bao Fa et al. (2015). This research illustrates the compound's utility in creating diagnostic tools for neurodegenerative diseases, with the probe showing high binding affinities toward Aβ(1–40) aggregates (Fa et al., 2015).
HIV-1 Attachment Inhibition
The modification of the piperazine ring, including 4-fluoro substitutions, in indole-based derivatives was explored by Tao Wang et al. (2009) for their potential to inhibit HIV-1 attachment. This research underscores the compound's significance in developing novel antiviral therapies, particularly targeting the early stages of viral infection (Wang et al., 2009).
Endosomolytic Polymers
A study on poly(amido-amine)s carrying piperazine units, by P. Ferruti et al. (2000), revealed the polymers' endosomolytic properties, correlating their physicochemical and biological attributes. This application is crucial in developing non-viral vectors for gene therapy, demonstrating the compound's role in enhancing cellular delivery mechanisms (Ferruti et al., 2000).
Propriétés
IUPAC Name |
1-(4-fluoropiperidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-10-6-8(12)11-4-2-7(9)3-5-11/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHRTKJLNAVZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoropiperidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















